4,9-Dihydroxy-alpha-lapachone
Overview
Description
4,9-Dihydroxy-alpha-lapachone is a chemical compound with the molecular formula C15H14O5 . It contains a total of 36 bonds, including 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 36 bonds. These include 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.269 Da . It contains 14 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antitumor Properties
4,9-Dihydroxy-alpha-lapachone exhibits significant antitumor properties. A study identified it as one of the bioactive compounds in Catalpa ovata, demonstrating inhibitory activity against Epstein-Barr virus early antigen activation in Raji cells, suggesting potential antitumor-promoting effects (Fujiwara et al., 1998).
Reactivity and Photosensitizing Properties
The reactivity and photosensitizing properties of alpha-lapachone, closely related to this compound, have been characterized. Its photochemistry is believed to originate from the triplet state, which shows pipi* character and forms the semiquinone radical in specific reactions. This suggests potential applications in photodynamic therapy (Netto-Ferreira et al., 2008).
Cytotoxic Constituents in Natural Products
In a study on the roots of Ekmanianthe longiflora, compounds including alpha-lapachone and this compound were isolated and showed significant cytotoxicity against human cancer cells, indicating their potential as natural antitumor agents (Peraza-Sánchez et al., 2000).
Biological Activities of Furanonaphthoquinones
Furanonaphthoquinones, including this compound, isolated from Crescentia cujete, show selective activity towards DNA-repair-deficient yeast mutants. This finding suggests a potential role in targeting specific cellular mechanisms, possibly relevant in cancer therapy (Hetzel et al., 1993).
Inhibition of Macrophage Activation and Lung Edema
beta-Lapachone, a compound structurally similar to this compound, has been shown to reduce endotoxin-induced macrophage activation and lung edema, suggesting potential anti-inflammatory applications (Tzeng et al., 2003).
Inhibitory Effects on Nitric Oxide Production
This compound, among other compounds from Catalpa ovata, exhibited potent inhibitory effects on lipopolysaccharide-induced nitric oxide synthesis in cells, indicating its potential in inflammatory disease treatments (Park et al., 2010).
Antifungal and Antibacterial Activities
This compound has demonstrated antifungal and antibacterial activities. Naphthoquinones isolated from Newbouldia laevis roots, including this compound, showed activity against fungi and bacteria, highlighting its potential in antimicrobial therapies (Gafner et al., 1996).
Anti-Inflammatory Effects in Microglia
Beta-lapachone, similar to this compound, has shown anti-inflammatory effects in lipopolysaccharide-stimulated microglia, indicating a potential role in reducing inflammation related to neurological diseases (Moon et al., 2007).
Mechanism of Action
Target of Action
It has been shown to exhibit potent inhibitory effects in various studies .
Mode of Action
It is known to interact with its targets, leading to changes that result in its inhibitory effects .
Biochemical Pathways
Its inhibitory effects suggest that it may interfere with several biochemical mechanisms .
Result of Action
The molecular and cellular effects of 4,9-Dihydroxy-alpha-lapachone’s action are primarily its inhibitory effects. It has been shown to exhibit potent inhibitory effects in various studies .
Biochemical Analysis
Biochemical Properties
4,9-Dihydroxy-alpha-lapachone interacts with various enzymes and proteins in biochemical reactions. It exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells . The compound also exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. It has been reported to have inhibitory effects on the production of nitric oxide . This suggests that this compound may play a role in cell signaling pathways and potentially influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) in Raji cells . This suggests that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Properties
IUPAC Name |
(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQEUTUJPXAKQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?
A1: The research found that this compound exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.
Q2: Could you elaborate on the chemical structure of this compound and its identification in the study?
A2: While the study doesn't provide specific spectroscopic data for this compound, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.